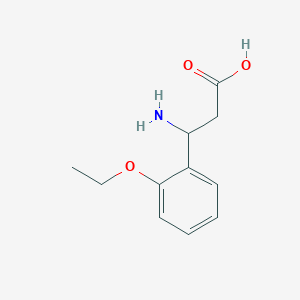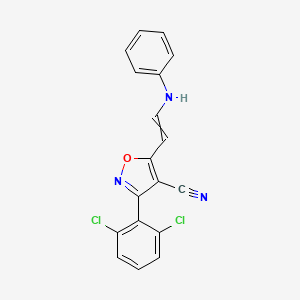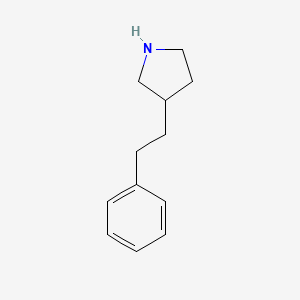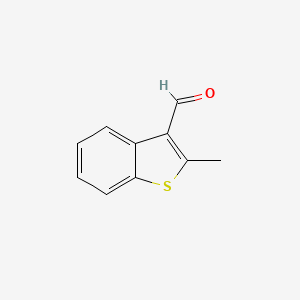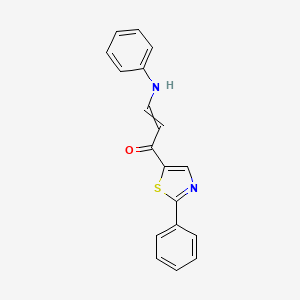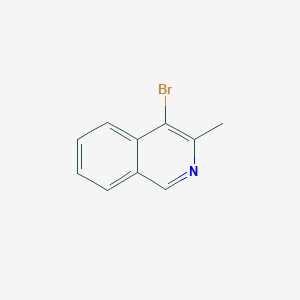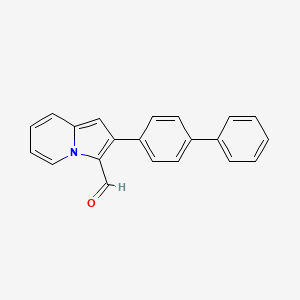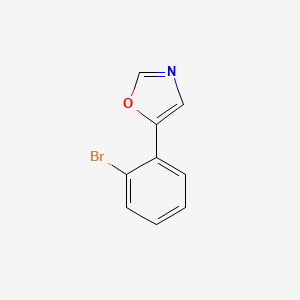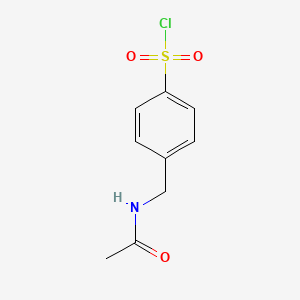
(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid
Vue d'ensemble
Description
Boronic acids are a class of compounds known for their versatility in organic synthesis and material science. The compound of interest, (1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid, is a heterocyclic boronic acid derivative that is likely to possess significant synthetic utility due to the presence of both the indole and boronic acid functional groups. Heterocyclic boronic acids, such as this one, are important in cross-coupling reactions, like the Suzuki reaction, and have potential biological activities .
Synthesis Analysis
The synthesis of related boronic acid compounds typically involves the use of boronic acids or boronic acid pinacol esters as starting materials. For instance, tert-butyl esters can be synthesized from boronic acids through Pd-catalyzed tert-butoxycarbonylation, which yields high product purity and can accommodate a wide range of substrates . Although the specific synthesis of (1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid is not detailed in the provided papers, it can be inferred that similar methodologies could be applied, potentially starting from 5-bromoindole as a raw material .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction. Density Functional Theory (DFT) is often used to computationally optimize the structure of these compounds, and the results typically match the crystal structure determined by X-ray diffraction. The molecular electrostatic potential and frontier molecular orbitals studied by DFT reveal the physicochemical properties of the compound .
Chemical Reactions Analysis
Boronic acids, including heterocyclic derivatives, are known for their role in facilitating various organic reactions. They can catalyze three-component reactions, such as the synthesis of α-sulfanyl-substituted indole-3-acetic acids, by activating hydroxy groups in intermediates . Additionally, boronic acids can form reversible covalent bonds with hydroxy groups, enabling electrophilic and nucleophilic modes of activation in a variety of reactions, including amide formation, cycloadditions, and conjugate additions .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives are influenced by their ability to interact with other molecules. For example, 5-indolylboronic acid forms boronic esters with reducing sugars in water, and these esters are stronger Lewis acids than the starting boronic acid. This property is useful in monitoring sugar-binding equilibria by fluorescence or 11B NMR spectroscopy . The versatility of boronic acids also extends to the construction of complex molecular architectures, such as macrocycles and polymers, through reversible condensation reactions .
Applications De Recherche Scientifique
Synthesis and Organic Chemistry Applications
Controlled Mono Suzuki-Miyaura Cross-Coupling : Beaumard et al. (2010) demonstrated the first instance of mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole with a boronic acid (indol-2-yl-boronic acid), leading to the synthesis of non-symmetrical 2,5-disubstituted pyrroles in good to excellent yields (Beaumard, Dauban, & Dodd, 2010).
Boronic Acid Accelerated Reactions : A study by Das et al. (2017) utilized boronic acid to accelerate a three-component reaction for synthesizing α-sulfanyl-substituted indole-3-acetic acids. This process highlighted the role of boronic acid in activating α-hydroxy groups in organic reactions (Das, Watanabe, Morimoto, & Ohshima, 2017).
Sensing and Detection Applications
- Selective Fluorescent Chemosensors : Huang et al. (2012) discussed the progress of boronic acid sensors, including indolylboronic acid, for detecting carbohydrates, L-dopamine, and various ions. These sensors work through fluorescence signal changes and have applications in disease diagnosis and treatment (Huang et al., 2012).
Safety And Hazards
The compound is classified as potentially harmful. It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to wear protective gloves, clothing, eye protection, and face protection when handling it .
Propriétés
IUPAC Name |
[1-[tert-butyl(dimethyl)silyl]indol-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-9-8-11-10-12(15(17)18)6-7-13(11)16/h6-10,17-18H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFZQIOBIOETAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=C2)[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402531 | |
| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-5-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid | |
CAS RN |
913835-68-4 | |
| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-5-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(tert-butyldimethylsilyl)-1H-indol-5-yl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)
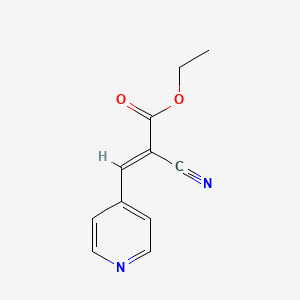
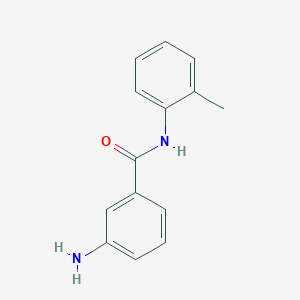
![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)
